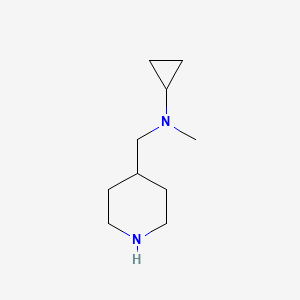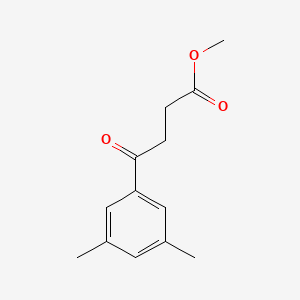
Methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate
Overview
Description
Methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Spectroscopic Analysis : The compound's molecular structure and spectroscopic properties, such as vibrational wavenumbers, hyperpolarizability, and molecular electrostatic potential, have been extensively studied. These studies are crucial for understanding the compound's electronic and optical properties, which are relevant in material science and molecular electronics (Raju et al., 2015).
Biosynthesis Research : Research into the biosynthesis of ethylene from methionine identified 4-methylthio-2-oxobutanoate as a potential intermediate. This research is significant in understanding plant physiology and biotechnology applications (Billington et al., 1979).
Photolysis Studies : Studies on the photolysis of methyl 2-chloro-3-oxobutanoate have revealed insights into the chemical behavior of similar compounds under light exposure, which is relevant for photochemical applications (Enev et al., 1987).
Docking and Biological Studies : Molecular docking studies along with vibrational, structural, electronic, and optical analysis of derivatives of 4-oxobutanoic acid have implications in drug design and pharmacology, particularly in developing inhibitors for certain biological targets (Vanasundari et al., 2018).
Synthesis and Application in Organic Chemistry : Several studies focus on synthesizing various derivatives of 4-oxobutanoic acid and examining their properties, which is fundamental in organic synthesis and medicinal chemistry (Bratušek et al., 1998).
Fluorescent Probe Development for Alzheimer’s Disease : The compound has been used in the synthesis of fluorescent probes for β-amyloid, offering potential in diagnosing and studying Alzheimer’s disease (Fa et al., 2015).
Development of Anti-inflammatory and Analgesic Agents : Certain derivatives of the compound have shown significant anti-inflammatory and analgesic activity, highlighting its potential in pharmaceutical applications (Menozzi et al., 1994).
Catalysis and Polymerization Research : The compound and its derivatives have been explored in catalysis and polymerization studies, which is significant for material science and industrial chemistry (Murata et al., 1982).
properties
IUPAC Name |
methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-9-6-10(2)8-11(7-9)12(14)4-5-13(15)16-3/h6-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFWMJXARBFQKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)CCC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



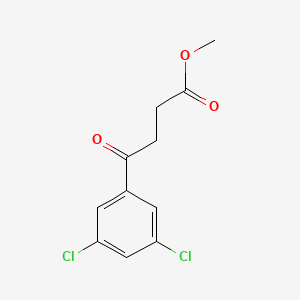
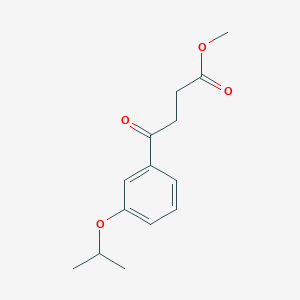

![N-[(4-chloro-3-fluorophenyl)methyl]oxan-4-amine](/img/structure/B7865543.png)
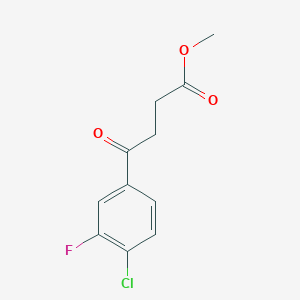
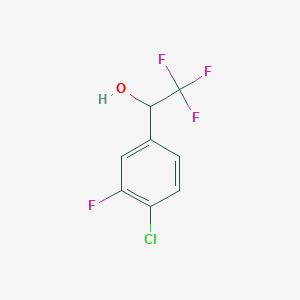
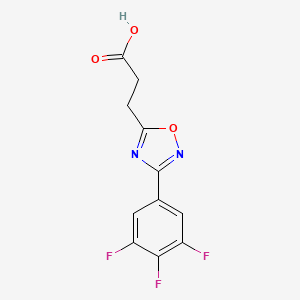




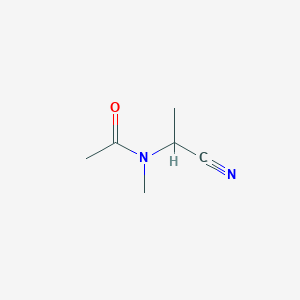
![2-[Ethyl(methyl)amino]nicotinonitrile](/img/structure/B7865605.png)
